

Comparative Transcriptomic Analysis of Triterpene-Treated Macrophages

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Compound of Interest		
Compound Name:	Melianol	
Cat. No.:	B1676181	Get Quote

A note to the reader: A comprehensive search for "comparative transcriptomics of cells treated with **Melianol**" did not yield any publicly available research matching the query. To fulfill your request for a comparison guide in the specified format, this document presents a comparative transcriptomic analysis of a well-studied triterpene extract containing ursolic acid and oleanolic acid. Triterpenes belong to the same broad class of natural products as **Melianol** and this analysis of their effects on human macrophage cell lines provides a relevant example of the requested content.

This guide provides an objective comparison of the transcriptomic effects of a natural triterpene extract on activated human and mouse macrophage cell lines, with supporting experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory effects of triterpenes.

Data Presentation

The following tables summarize the quantitative data from an RNA-sequencing (RNA-seq) analysis of macrophage cell lines treated with a triterpene extract. The study aimed to understand the molecular mechanisms behind the anti-inflammatory effects of the extract.

Table 1: Differentially Expressed Genes (DEGs) in Activated Macrophages



Species	Condition	Up-regulated Genes	Down- regulated Genes	Total DEGs
Human	Activated vs. Control	189	116	305[1]
Mouse	Activated vs. Control	300	429	729[1]

Table 2: Key Down-regulated Inflammatory Genes by Triterpene Extract in Human and Mouse Macrophages

Gene Category	Gene Examples	Function
Cytokines	IL6, IL1, OSM	Pro-inflammatory signaling
Chemokines	CXCL3	Immune cell recruitment
Inflammatory Mediators	MMP8, MMP13	Extracellular matrix degradation

This data is based on the findings that the triterpene extract inhibited the expression of many cytokines, chemokines, and inflammatory mediators in both human and mouse models[1].

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on standard RNA-seq and cell culture protocols.

Cell Culture and Treatment

Human and mouse macrophage cell lines were cultured in appropriate media. For activation, cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). Subsequently, the activated cells were treated with the natural triterpene extract, individual triterpenes (ursolic acid, oleanolic acid, ursolic acid lactone), or a reconstituted triterpene mixture[1].



RNA Extraction and Sequencing

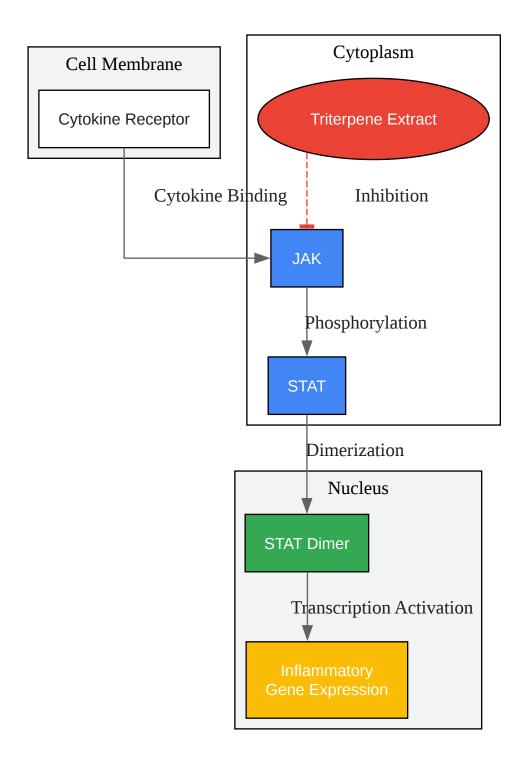
Total RNA was extracted from the treated and control cell samples. The integrity and concentration of the RNA were assessed to ensure quality. The RNA was then sequenced using the DNBseq platform[1].

Bioinformatic Analysis

The resulting RNA-seq data was analyzed to identify differentially expressed genes between the different treatment groups and the activated control. Gene enrichment analysis was performed using databases such as the Gene Ontology (GO) database, Kyoto Encyclopedia of Genes and Genomes (KEGG), and Reactome to identify the biological pathways affected by the treatments[1].

Mandatory Visualization Signaling Pathway Diagram









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References

- 1. RNA-seq analysis reveals modulation of inflammatory pathways by an enriched-triterpene natural extract in mouse and human macrophage cell lines PMC [pmc.ncbi.nlm.nih.gov]
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